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Overview
Description
THRX-326151, also known as TD-6301, is a small molecule developed by Theravance Biopharma Inc. It is classified as a CHRM2 antagonist, which means it inhibits the activity of the muscarinic acetylcholine receptor M2 (CHRM2). This compound was primarily investigated for its potential use in treating overactive bladder syndrome .
Preparation Methods
The synthetic route for THRX-326151 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Industrial production methods for THRX-326151 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and purity, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
THRX-326151 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
THRX-326151 has been investigated for various scientific research applications, including:
Chemistry: As a CHRM2 antagonist, it is used to study the role of muscarinic acetylcholine receptors in various chemical processes.
Biology: It is used to investigate the biological pathways involving CHRM2 receptors and their role in cellular signaling and function.
Medicine: The compound has been explored for its potential therapeutic effects in treating overactive bladder syndrome and other conditions related to CHRM2 receptor activity.
Mechanism of Action
The mechanism of action of THRX-326151 involves its binding to the muscarinic acetylcholine receptor M2 (CHRM2). By antagonizing this receptor, the compound inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways that are typically activated by acetylcholine binding. This inhibition can result in various physiological effects, such as reduced bladder contractions in the case of overactive bladder syndrome .
Comparison with Similar Compounds
THRX-326151 can be compared with other CHRM2 antagonists, such as:
Darifenacin: Another CHRM2 antagonist used to treat overactive bladder syndrome.
Solifenacin: A similar compound with a slightly different chemical structure but similar therapeutic effects.
Tolterodine: Another CHRM2 antagonist with a different chemical structure and pharmacokinetic profile.
The uniqueness of THRX-326151 lies in its specific chemical structure, which may offer distinct pharmacological properties and therapeutic potential compared to other CHRM2 antagonists .
Properties
CAS No. |
690999-15-6 |
---|---|
Molecular Formula |
C40H57N5O2 |
Molecular Weight |
639.9 g/mol |
IUPAC Name |
2-[(3S)-1-[7-[[1-[(4-methoxypyridin-3-yl)methyl]piperidin-4-yl]-propan-2-ylamino]heptyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C40H57N5O2/c1-32(2)45(37-21-27-44(28-22-37)30-33-29-42-23-19-38(33)47-3)25-14-6-4-5-13-24-43-26-20-36(31-43)40(39(41)46,34-15-9-7-10-16-34)35-17-11-8-12-18-35/h7-12,15-19,23,29,32,36-37H,4-6,13-14,20-22,24-28,30-31H2,1-3H3,(H2,41,46)/t36-/m1/s1 |
InChI Key |
FJADIVYKWUDMEW-PSXMRANNSA-N |
Isomeric SMILES |
CC(C)N(CCCCCCCN1CC[C@H](C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C4CCN(CC4)CC5=C(C=CN=C5)OC |
Canonical SMILES |
CC(C)N(CCCCCCCN1CCC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C4CCN(CC4)CC5=C(C=CN=C5)OC |
Origin of Product |
United States |
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